![molecular formula C22H19N3OS B2752317 N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 941926-27-8](/img/structure/B2752317.png)
N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
“N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” is a compound that combines thiazole and sulfonamide, groups with known antibacterial activity . It’s a part of a series of novel compounds bearing imidazo [2,1- b ]thiazole scaffolds .
Synthesis Analysis
The compound was synthesized based on the optimization of the virtual screening hit compound N - (6-morpholinopyridin-3-yl)-2- (6-phenylimidazo [2,1-b]thiazol-3-yl)acetamide . The yield was 62%; mp: 231–233 °C .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using 1 H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13 C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .Chemical Reactions Analysis
The compound was tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The compound 2- (6- (4-chlorophenyl)imidazo [2,1-b]thiazol-3-yl)-N- (6- (4- (4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l), with slightly higher inhibition on VEGFR2 than 5a (5.72% and 3.76% inhibitory rate at 20 μM, respectively), was a potential inhibitor against MDA-MB-231 (IC 50 = 1.4 μM) compared with sorafenib (IC 50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC 50 = 22.6 μM) .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using 1 H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13 C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .Scientific Research Applications
Synthesis and Bioactivity
Anticancer Activity : Research into the synthesis of thiazole derivatives, including molecules structurally related to N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide, demonstrates their potential anticancer properties. For example, a study highlighted the synthesis of thiazolo[3,2-a]pyrimidinone products starting from 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, showcasing their utility in producing ring-annulated products with bioactive potential (Janardhan et al., 2014).
Photovoltaic Efficiency and Ligand-Protein Interactions : Another study investigated benzothiazolinone acetamide analogs for their spectroscopic properties, ligand-protein interactions, and photovoltaic efficiency. The research found that these compounds show good light-harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs), alongside exploring their non-linear optical activity and molecular docking to understand binding interactions with proteins (Mary et al., 2020).
Antitumor Evaluation : The antitumor activities of polyfunctionally substituted heterocyclic compounds derived from similar acetamide precursors were evaluated. These compounds, synthesized through diverse chemical reactions, showed significant inhibitory effects against various cancer cell lines, demonstrating the therapeutic potential of these molecules (Shams et al., 2010).
Src Kinase Inhibitory and Anticancer Activities : Research on thiazolyl N-benzyl-substituted acetamide derivatives, including those similar to the compound , revealed their role as inhibitors of Src kinase, a protein associated with cancer progression. These studies provide insights into the structure-activity relationships necessary for the development of effective anticancer agents (Fallah-Tafti et al., 2011).
Fluorescent Probes for Mercury Ion : The synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, including derivatives of this compound, was explored for their application as fluorescent probes for mercury ions. This research demonstrates the compound's potential in environmental monitoring and analytical chemistry (Shao et al., 2011).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with COX enzymes, leading to their inhibition . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compound’s derivatives have shown the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . These molecules play a significant role in inflammation and pain signaling, so their reduction can lead to anti-inflammatory effects .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX enzymes and reducing the production of pro-inflammatory molecules like prostaglandins, the compound can alleviate inflammation .
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-16-10-11-19-20(13-16)27-22(24-19)25(15-18-9-5-6-12-23-18)21(26)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYROAFXUGXQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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